Disperse Blue 183
Description
Significance of Disperse Blue 183 within Azo Dye Chemistry Research
This compound holds a notable position in the field of azo dye chemistry. As a member of the diazonium salts class, it is characterized by a nitrogen-nitrogen double bond (azo group) which is fundamental to its vibrant color. biosynth.comsolubilityofthings.com Its structure, which includes a bromine atom and cyano and nitro groups, contributes to its specific chromatic and stability characteristics. smolecule.com The synthesis of this compound involves the diazotization of 2-cyano-4-nitro-6-bromoaniline, followed by coupling with N-(3-(diethylamino)phenyl)propionamide. worlddyevariety.comchemicalbook.com
The compound's insolubility in water and solubility in organic solvents like acetone (B3395972) and DMF make it a subject of interest in studies related to dyeing processes and solvent interactions. biosynth.comworlddyevariety.com Research has shown that it is stable under both acidic and alkaline conditions. biosynth.com Furthermore, its nature as a nanomaterial that can act as a film-forming polymer opens up avenues for research in materials science. biosynth.com
Overview of Scholarly Research Trajectories for this compound
Scholarly investigations into this compound have followed several key trajectories, focusing on its analytical characterization, environmental impact, and advanced material applications.
Analytical and Physicochemical Studies: A significant body of research is dedicated to the characterization of this compound. Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-High Performance Liquid Chromatography (UPLC), and mass spectrometry are employed for its detection and quantification. biosynth.com Spectrophotometric methods are also used to analyze its properties. researchgate.net Studies have delved into its photophysical characteristics, including its fluorescence response under UV irradiation, which is crucial for understanding its potential in various applications. researchgate.net The non-linear optical (NLO) properties of this compound have also been investigated using techniques like the Z-scan method, revealing its potential for applications in optical technologies. researchgate.net
Environmental Research: The environmental fate and remediation of this compound are critical areas of research. As a disperse dye, it can be a source of water pollution. wikipedia.org Consequently, studies have explored its removal from wastewater using various methods. One approach involves the use of adsorbents like cetyltrimethylammonium bromide (CTAB) coated magnetite nanoparticles. nanochemres.org Research has also investigated the photocatalytic degradation of the dye. For instance, its interaction with photocatalysts such as nickel silicate (B1173343) under UV light has been shown to enhance its degradation. smolecule.comresearchgate.net Furthermore, studies have explored its use in sensitizing TiO2 nanoparticles to improve the photocatalytic properties of materials like PET filaments. mdpi.com
Advanced Materials and Other Applications: Beyond its primary use as a textile dye, this compound is being explored for its role in advanced materials. Its properties make it suitable for use in printing inks and for coloring plastics and polymers. smolecule.com Research into its behavior in different environments and its interaction with other chemical compounds continues to uncover new potential applications. smolecule.com
Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C20H21BrN6O3 | biosynth.comworlddyevariety.com |
| Molecular Weight | 473.32 g/mol | biosynth.comworlddyevariety.com |
| CAS Registry Number | 2309-94-6 | biosynth.comworlddyevariety.com |
| Appearance | Blue-black powder | worlddyevariety.comchemicalbook.com |
| Solubility | Insoluble in water; Soluble in acetone, DMF | biosynth.comworlddyevariety.com |
| Melting Point | 183 °C | chemicalbook.com |
| Boiling Point | 689.7±55.0 °C (Predicted) | chemicalbook.com |
| Density | 1.42±0.1 g/cm3 (Predicted) | chemicalbook.com |
Key Research Findings on this compound
| Research Area | Key Findings | Source(s) |
| Synthesis | Prepared by diazotization of 2-cyano-4-nitro-6-bromoaniline and coupling with N-(3-(diethylamino)phenyl)propionamide. | worlddyevariety.comchemicalbook.com |
| Dyeing Application | Primarily used for dyeing polyester (B1180765) and its blended fabrics, offering excellent washing fastness and bright color. | colorfuldyes.comcolorfuldyes.com |
| Environmental Remediation | Can be removed from wastewater using adsorbents like modified magnetite nanoparticles. nanochemres.org Shows enhanced degradation under UV light in the presence of photocatalysts. smolecule.com | smolecule.comnanochemres.org |
| Advanced Materials | Investigated for its non-linear optical properties. researchgate.net Used to sensitize photocatalysts for enhanced performance. mdpi.com | researchgate.netmdpi.com |
| Analytical Detection | Can be detected and quantified using techniques like HPLC, UPLC, and mass spectrometry. | biosynth.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-[(2-bromo-6-cyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN6O3/c1-4-19(28)23-18-11-14(26(5-2)6-3)7-8-17(18)24-25-20-13(12-22)9-15(27(29)30)10-16(20)21/h7-11H,4-6H2,1-3H3,(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUCIQQRHZUQKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)N(CC)CC)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062322 | |
| Record name | N-(2-((2-Bromo-6-cyano-4-nitrophenyl)azo)-5-(diethylamino)phenyl)propionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2309-94-6 | |
| Record name | Disperse Blue 183 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2309-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanamide, N-(2-(2-(2-bromo-6-cyano-4-nitrophenyl)diazenyl)-5-(diethylamino)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002309946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanamide, N-[2-[2-(2-bromo-6-cyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(2-((2-Bromo-6-cyano-4-nitrophenyl)azo)-5-(diethylamino)phenyl)propionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-[(2-bromo-6-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]propionamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.269 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathway Analysis of Disperse Blue 183
Aromatic Amine Diazotization Processes in Disperse Blue 183 Synthesis
The synthesis of this compound commences with the diazotization of a specific aromatic amine. worlddyevariety.com The key starting material for this step is 2-cyano-4-nitro-6-bromoaniline. worlddyevariety.comguidechem.com
Diazotization is a fundamental process in the synthesis of azo dyes. It involves the conversion of a primary aromatic amine into a diazonium salt. This reaction is typically carried out by treating the amine with nitrous acid, which is itself generated in situ from sodium nitrite (B80452) and a strong mineral acid, such as sulfuric acid or hydrochloric acid. smolecule.comscialert.netacs.org The reaction is conducted at low temperatures, generally between 0-5°C, to ensure the stability of the resulting diazonium salt. scialert.netacs.orgenvironmentclearance.nic.in
The general reaction for the diazotization of an aromatic amine can be represented as follows:
Ar-NH₂ + NaNO₂ + 2HX → [Ar-N₂]⁺X⁻ + NaX + 2H₂O
Where:
Ar-NH₂ represents the aromatic amine.
NaNO₂ is sodium nitrite.
HX is a mineral acid.
[Ar-N₂]⁺X⁻ is the diazonium salt.
In the specific case of this compound, the diazotization of 2-cyano-4-nitro-6-bromoaniline is a critical step, forming the diazonium component that will subsequently react to form the chromophore of the dye. worlddyevariety.com
Coupling Reactions for Azo Chromophore Formation in this compound
The vibrant color of this compound is attributed to its azo chromophore, which is formed through a coupling reaction. smolecule.com This reaction involves the previously synthesized diazonium salt and a suitable coupling component. For this compound, the coupling component is N-(3-(diethylamino)phenyl)propionamide. worlddyevariety.comchemicalbook.com
The coupling reaction is an electrophilic substitution where the diazonium ion acts as the electrophile and attacks the electron-rich coupling component. The reaction conditions, particularly the pH of the medium, are crucial for the success of the coupling reaction.
Table 1: Reactants in the Synthesis of this compound
| Role | Chemical Name | Chemical Structure |
|---|---|---|
| Diazo Component | 2-cyano-4-nitro-6-bromoaniline | Structure not available in search results |
| Coupling Component | N-(3-(diethylamino)phenyl)propionamide | Structure not available in search results |
Optimization of Synthetic Pathways for Enhanced Yield and Purity
The efficiency of this compound synthesis is dependent on several factors that can be optimized to enhance both the yield and purity of the final product. Key parameters include reaction temperature, pH, and the purity of the starting materials.
For the diazotization step, maintaining a low temperature (0-5°C) is critical to prevent the decomposition of the unstable diazonium salt. environmentclearance.nic.in The coupling reaction is also sensitive to pH. The specific optimal pH for the coupling of the diazonium salt of 2-cyano-4-nitro-6-bromoaniline with N-(3-(diethylamino)phenyl)propionamide is a key parameter to control for maximizing the yield.
Purification of the crude dye is an essential final step to achieve the desired quality. smolecule.com Techniques such as recrystallization are commonly employed to remove impurities and unreacted starting materials. smolecule.com The choice of solvent for recrystallization is important and can significantly impact the purity of the final product.
Mechanistic Investigations of this compound Formation Reactions
The formation of this compound follows the general mechanism of azo dye synthesis. The diazotization reaction begins with the formation of nitrous acid from sodium nitrite and a strong acid. The nitrous acid is then protonated and loses a water molecule to form the nitrosonium ion (NO⁺), which is the key electrophile. The primary aromatic amine then attacks the nitrosonium ion, and after a series of proton transfers and the elimination of a water molecule, the diazonium ion is formed.
The coupling reaction is an electrophilic aromatic substitution. The diazonium ion, being a weak electrophile, reacts with the electron-rich coupling component, N-(3-(diethylamino)phenyl)propionamide. The diethylamino group on the coupling component is a strong activating group, directing the substitution to the ortho and para positions. The coupling typically occurs at the position para to the activating group, unless that position is blocked.
Kinetic studies of similar azo dye syntheses have shown that the reactions often follow pseudo-first-order rate kinetics. nih.gov The rate of the reaction is influenced by the electronic properties of the substituents on both the diazo and coupling components. Electron-withdrawing groups on the diazo component increase its electrophilicity and the reaction rate, while electron-donating groups on the coupling component increase its nucleophilicity and also accelerate the reaction. scialert.net
Table 2: Chemical Compounds Mentioned
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 2309-94-6 | C₂₀H₂₁BrN₆O₃ worlddyevariety.commade-in-china.combiosynth.com |
| 2-Cyano-4-nitro-6-bromoaniline | Not available | Not available |
| N-(3-(diethylamino)phenyl)propionamide | Not available | Not available |
| Sodium Nitrite | 7632-00-0 | NaNO₂ |
| Sulfuric Acid | 7664-93-9 | H₂SO₄ |
| Hydrochloric Acid | 7647-01-0 | HCl |
Advanced Spectroscopic and Chromatographic Characterization of Disperse Blue 183 and Its Derivatives
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the analysis of Disperse Blue 183, providing highly accurate mass measurements that are essential for confirming the elemental composition of the dye and its related impurities. nih.gov This precision allows for the confident differentiation between compounds with similar nominal masses. HRMS is frequently coupled with liquid chromatography (LC) to separate components of complex mixtures, such as commercial dyestuffs or environmental extracts, prior to mass analysis. nih.govduke.edu This combination is powerful for impurity profiling, enabling the detection of synthesis byproducts, isomers, or degradation products.
Electrospray Ionization (ESI) is a soft ionization technique ideally suited for the analysis of moderately polar and large molecules like this compound. It allows for the generation of intact molecular ions, typically protonated molecules [M+H]⁺, with minimal in-source fragmentation. This is critical for determining the molecular weight with high accuracy. biosynth.com Analytical methods often utilize Ultra-High-Performance Liquid Chromatography (UPLC) coupled with ESI-MS to achieve efficient separation and sensitive detection of this compound:1 and other related azo dyes. biosynth.com The positive ion mode is generally employed for these analyses, as the nitrogen atoms in the azo linkage and amino substituents are readily protonated. nih.gov
Table 1: HRMS Data for this compound Variants
| Compound Name | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Ionization Mode | Observed Ion |
| This compound | C₂₀H₂₁BrN₆O₃ | 472.08585 | ESI+ | [M+H]⁺ |
| This compound:1 | C₁₉H₁₉BrN₆O₃ | 458.07020 | ESI+ | [M+H]⁺ |
This table presents the theoretical exact masses for the two common variants of this compound. HRMS analysis aims to match the experimentally measured mass to these theoretical values with a high degree of accuracy (typically within 5 ppm) to confirm the molecular formula.
Tandem Mass Spectrometry (MS/MS) is indispensable for the structural elucidation of this compound and its derivatives. In an MS/MS experiment, the precursor molecular ion selected from the first stage of mass analysis is subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The resulting fragmentation pattern serves as a molecular fingerprint, providing definitive structural confirmation. nih.gov This technique is crucial for distinguishing between isomers and for identifying the precise structure of impurities or metabolites that may have the same elemental composition but different arrangements of atoms. In studies characterizing azobenzene (B91143) dyes from commercial mixtures, data-dependent MS/MS acquisition is used to automatically trigger fragmentation analysis on detected precursor ions, providing rich data for structural confirmation. nih.govnih.gov
Table 2: Predicted Fragmentation Data for this compound [M+H]⁺ in MS/MS Analysis
| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Corresponding Structural Moiety |
| 473.0937 | Multiple | Fragmentation of the propionamide (B166681) group |
| 473.0937 | Multiple | Cleavage of the azo bond (-N=N-) |
| 473.0937 | Multiple | Loss of the nitro group (NO₂) |
| 473.0937 | Multiple | Fission of the diethylamino group |
This table illustrates the types of structural information that can be obtained from MS/MS fragmentation of the this compound parent molecule. The exact mass of the fragments helps pinpoint which part of the molecule has been cleaved.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural determination of organic compounds like this compound. Several research efforts have utilized both ¹H NMR and ¹³C NMR to structurally characterize purified samples of this compound and its derivatives, confirming the connectivity of atoms within the molecule. nih.govresearchgate.netresearchgate.net
¹H NMR spectroscopy provides detailed information about the chemical environment, number, and spatial arrangement of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum would display distinct signals corresponding to the aromatic protons on the two phenyl rings, as well as signals for the aliphatic protons in the ethyl groups of the diethylamino moiety and the propionamide side chain. The integration of these signals confirms the number of protons in each environment, while their splitting patterns (multiplicity) reveal adjacent proton-proton coupling, helping to piece together the molecular structure.
¹³C NMR spectroscopy provides data on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for a complete carbon count. The chemical shifts in the ¹³C NMR spectrum are indicative of the carbon atom's functionalization. For this compound, characteristic signals would be observed in the aromatic region (110-160 ppm), the carbonyl region (~170 ppm for the amide), and the aliphatic region for the ethyl and methyl carbons. The signal for the carbon atom of the cyano group (-C≡N) would also be present in a characteristic region of the spectrum. The combination of ¹H and ¹³C NMR data allows for a full and unambiguous assignment of the dye's structure. nih.govresearchgate.net
Table 3: Expected ¹H and ¹³C NMR Chemical Shift Regions for this compound
| Functional Group | Atom Type | Expected Chemical Shift (ppm) Range |
| Aromatic Rings | ¹H | 6.5 - 8.5 |
| Aromatic Rings | ¹³C | 110 - 160 |
| Diethylamino Group (-N(CH₂CH₃)₂) | ¹H | 1.1 - 1.3 (CH₃), 3.3 - 3.6 (CH₂) |
| Diethylamino Group (-N(CH₂CH₃)₂) | ¹³C | ~12 (CH₃), ~45 (CH₂) |
| Propionamide Group (-NHC(=O)CH₂CH₃) | ¹H | 1.0 - 1.2 (CH₃), 2.2 - 2.5 (CH₂), 7.5 - 9.5 (NH) |
| Propionamide Group (-NHC(=O)CH₂CH₃) | ¹³C | ~10 (CH₃), ~30 (CH₂), ~173 (C=O) |
| Cyano Group (-C≡N) | ¹³C | 115 - 125 |
This table outlines the general chemical shift regions where signals for the different protons and carbons of this compound are expected to appear. Actual values are dependent on the solvent and specific electronic effects within the molecule.
Vibrational Spectroscopy for Functional Group Analysis and Molecular Interactions
Vibrational spectroscopy, primarily Fourier-Transform Infrared (FTIR) spectroscopy, is a valuable tool for identifying the functional groups present in the this compound molecule and for studying its interactions with other substances. The FTIR spectrum displays absorption bands corresponding to the vibrational frequencies of specific chemical bonds. In studies involving the biodegradation of this compound, FTIR has been used to monitor the disappearance of characteristic dye peaks and the appearance of new peaks corresponding to degradation products. nih.gov It has also been employed to confirm the presence of the dye and analyze its interaction within polymer films. rsc.org
Key characteristic absorption bands for this compound would include N-H stretching from the amide group, C-H stretching from the aromatic and aliphatic parts of the molecule, C=O stretching of the amide, N=N stretching of the azo group, and C≡N stretching of the nitrile group. Shifts in the positions of these bands can indicate involvement in intermolecular interactions, such as hydrogen bonding, when the dye is adsorbed onto a surface or embedded in a matrix. colab.ws
Table 4: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |
| N-H Stretch | Amide (-NH-) | 3300 - 3500 |
| C-H Stretch (Aromatic) | Phenyl Rings | 3000 - 3100 |
| C-H Stretch (Aliphatic) | Ethyl/Propionyl Groups | 2850 - 2960 |
| C≡N Stretch | Nitrile | 2220 - 2260 |
| C=O Stretch | Amide | 1630 - 1680 |
| N=N Stretch | Azo Group | 1400 - 1450 |
| C-N Stretch | Aryl-N, Alkyl-N | 1250 - 1360 |
| C-Br Stretch | Bromo-Aryl | 500 - 600 |
This table lists the principal functional groups within this compound and their expected absorption regions in an FTIR spectrum. The presence and position of these bands provide qualitative confirmation of the dye's structure.
Fourier Transform Infrared (FTIR) Spectroscopy Applications
Fourier Transform Infrared (FTIR) spectroscopy is a key analytical tool for the structural characterization of this compound. This technique provides insights into the functional groups present in the dye molecule, enabling its identification and the study of its interactions with other materials.
Research has employed FTIR to confirm the chemical structure of the dye and to investigate its degradation. In studies on the bioremediation of this compound, FTIR analysis is used to evaluate the changes in the dye's structure following treatment. nih.gov The disappearance or shifting of characteristic peaks in the FTIR spectrum indicates the breakdown of the molecule. For instance, analysis of degradation metabolites by FTIR has shown the alteration of the dye's complex aromatic structure into simpler compounds. nih.gov
FTIR has also been utilized to study the internal composition of polymer films incorporating this compound:1. rsc.org By analyzing the spectra, researchers can confirm the successful integration of the dye into a matrix, such as polyurethane. rsc.org Specific vibrational peaks can indicate interactions, like hydrogen bonding, between the dye and the host polymer. rsc.org
Furthermore, FTIR spectra of the raw, solid dye serve as a valuable reference for identification purposes, often complementing data from other analytical methods in forensic and industrial settings. ojp.gov In studies involving the adsorption of the dye onto materials like nanoclay, FTIR helps to characterize the interaction between the dye and the adsorbent surface. researchgate.netresearchgate.net
Table 1: Key FTIR Spectral Regions for this compound Analysis
| Wavenumber Range (cm⁻¹) | Corresponding Functional Group/Vibration | Significance in Analysis |
|---|---|---|
| ~3400 cm⁻¹ | N-H stretching | Indicates presence of amine groups. Changes can suggest interaction or degradation. |
| ~2230 cm⁻¹ | C≡N (Nitrile) stretching | Characteristic peak for the cyano groups in the this compound molecule. |
| ~1600-1450 cm⁻¹ | C=C stretching (Aromatic ring) | Confirms the presence of the aromatic backbone of the dye. |
| ~1590 cm⁻¹ | N=N stretching (Azo group) | A crucial peak for identifying the azo linkage, which is central to the dye's structure and color. Its disappearance is a key indicator of degradation. |
| ~830 cm⁻¹ | C-H bending (p-substituted ring) | Provides information about the substitution pattern on the aromatic rings. |
Note: Specific peak positions can vary slightly depending on the sample matrix and instrument.
Raman Microspectroscopy for Micro-level Analysis
Raman microspectroscopy offers a non-destructive method for identifying this compound, even on a microscopic scale, such as on a single textile fiber. This technique provides detailed chemical information based on the vibrational modes of the molecule, yielding a highly specific spectral fingerprint.
In the field of forensic science, Raman microspectroscopy is a powerful tool for the analysis of fiber dyes. ojp.gov Researchers have developed methods to collect Raman spectra from both the raw, solid dyestuff and from dye that has been extracted and separated using techniques like Thin Layer Chromatography (TLC). ojp.gov This dual approach allows for the creation of robust spectral libraries for comparison.
The primary advantage of Raman spectroscopy in this context is its ability to identify the colorant directly on the fiber with minimal sample preparation. ojp.gov Coupling TLC with Raman spectroscopy provides an even more powerful analytical strategy. After separating a dye mixture on a TLC plate, individual spots can be analyzed by Raman spectroscopy to classify and, in many cases, definitively identify the specific dye, such as this compound. ojp.gov
Advanced Chromatographic Techniques for Separation and Quantification
Chromatographic methods are indispensable for separating this compound from complex mixtures, assessing its purity, and identifying its degradation products. A range of techniques, from the high-resolution power of UHPLC to the versatility of TLC, are employed.
Ultra-High Performance Liquid Chromatography (UHPLC) Method Development
Ultra-High Performance Liquid Chromatography (UHPLC) is a state-of-the-art technique used for the rapid and high-resolution analysis of this compound and its derivatives. Its enhanced speed and separation efficiency over conventional HPLC make it ideal for complex analyses.
Researchers have developed UHPLC methods coupled with high-resolution mass spectrometry (HRMS) to characterize and quantify azobenzene disperse dyes, including this compound:1, in various samples like commercial dyestuffs, children's clothing, and house dust. researchgate.netnih.govduke.edunih.gov These methods typically involve a reversed-phase column (e.g., C18) and a gradient elution using a mixture of aqueous and organic solvents, such as water and acetonitrile (B52724) with a formic acid modifier to improve ionization. nih.gov
The development of these UHPLC-HRMS methods has been crucial for filling knowledge gaps, as many azo dyes were previously underrepresented in molecular databases and mass spectral libraries. researchgate.netnih.gov The high sensitivity of this technique allows for the detection and quantification of this compound:1 at trace levels, which is essential for exposure and environmental studies. researchgate.netbiosynth.com
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Degradation Product Tracking
High-Performance Liquid Chromatography (HPLC) remains a cornerstone for the routine analysis of this compound. It is widely used for assessing the purity of commercial dye products and for monitoring the formation of byproducts during synthesis or degradation.
For quality control, HPLC is used to quantify impurities, such as quinoline, in commercial batches of this compound. colorfuldyes.com Standardized methods, like the DIN 54231 procedure, employ HPLC with photodiode array (PDA) and/or mass spectrometry (MS) detection for the analysis of disperse dyes in consumer products. lcms.cz The use of a PDA detector allows for the acquisition of UV-Vis spectra of eluting peaks, aiding in identification, while an MS detector provides definitive mass information, which is critical when chromatographic peaks co-elute. lcms.cz
HPLC is also a vital tool for tracking the breakdown of the dye. Studies on dye degradation, whether through biological or chemical means, use HPLC to separate and quantify the parent dye over time and to detect the emergence of degradation products. researchgate.netduke.edu For example, HPLC analysis can confirm dye degradation in assays designed to test the reactivity of dyes with biological molecules. duke.edu
Thin Layer Chromatography (TLC) in Separation Studies
Thin Layer Chromatography (TLC) is a simple, cost-effective, and versatile technique used for the separation and qualitative analysis of this compound. It is often employed in the initial stages of analysis to screen samples and optimize separation conditions for other chromatographic techniques.
In the characterization of commercial dyestuffs, TLC is used to get a preliminary idea of the number of different colored components within a raw powder. nih.gov By running the sample on a TLC plate with a suitable mobile phase (e.g., a hexane (B92381) and ethyl acetate (B1210297) mixture), distinct spots corresponding to different compounds can be visualized. nih.gov This information is then used to develop optimal solvent gradients for purification via preparative-scale column chromatography. nih.gov
In forensic applications, TLC is a well-established method for comparing dye extracts from fibers. ojp.gov Its ability to provide detailed discriminations based on the relative amounts of multiple dyes from a single fiber makes it highly valuable. ojp.gov As mentioned previously, the separated spots on a TLC plate can be scraped off and further analyzed by techniques like Raman spectroscopy for definitive identification. ojp.gov The DIN 54231 standard also lists TLC with densitometry detection as a valid method for disperse dye analysis. lcms.cz
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradation Intermediates
When this compound breaks down, it can form smaller, more volatile intermediate compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for separating and identifying these volatile products.
In a study on the biodegradation of this compound, GC-MS was applied to analyze the metabolites produced after the decolorization process. nih.gov The results confirmed that the dye was degraded into other chemical entities. nih.gov While that specific study did not detail the volatile compounds, the general approach is well-established. For instance, in the degradation of other azo dyes, GC-MS has been used to identify volatile products like substituted anilines and phenols. ohsu.edu The sample, containing the degradation products, is injected into the GC, where the volatile compounds are separated in a capillary column. As each compound elutes, it enters the mass spectrometer, which fragments it and produces a unique mass spectrum, allowing for its structural identification. ohsu.edu
Table 2: List of Compound Names
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | C.I. 11078 |
| This compound:1 | DB 183:1 |
| Acetonitrile | - |
| Formic Acid | - |
| Hexane | - |
| Ethyl Acetate | - |
| Quinoline | - |
Ultraviolet-Visible (UV-Vis) Spectrophotometry in Quantitative and Qualitative Analysis
Ultraviolet-Visible (UV-Vis) spectrophotometry is a versatile analytical technique for the qualitative and quantitative analysis of compounds that absorb light in the UV and visible regions of the electromagnetic spectrum. For colored substances like this compound, this method is particularly valuable.
The visible absorbance spectrum of a dye is fundamental to its characterization and quantification. For this compound, the spectrum provides key information about its color and electronic structure. The visible absorbance spectrum of C.I. This compound, when dissolved in acetone (B3395972), has been successfully obtained using a spectrophotometer with 10 mm cells. sdc.org.uk In studies involving dye mixtures, the absorption spectra for this compound and other dyes were recorded over a wavelength range of 320 to 680 nm. rsc.orgresearchgate.net These spectra are typically characterized by broad absorption bands. researchgate.net For color yield measurements of fabrics dyed with this compound, a wavelength of 620 nm has been utilized. sdc.org.uk
The analysis of dye mixtures, such as those found in textile wastewater, presents a significant analytical challenge due to the severe overlap of their spectral bands. researchgate.netgjesm.net Traditional univariate spectrophotometric methods often fail in these scenarios. To overcome this, multivariate calibration methods, also known as chemometric techniques, are employed. researchgate.netresearchgate.net These methods, including Partial Least Squares (PLS) Regression, Principal Component Regression (PCR), and Net Analyte Signal (NAS), utilize data from the full spectrum to resolve complex mixtures without requiring prior separation steps. researchgate.netresearchgate.net
Partial Least Squares (PLS) regression is a powerful multivariate statistical tool used to model the relationship between a set of independent variables (e.g., absorbance values at multiple wavelengths) and a dependent variable (e.g., dye concentration). mdpi.com This method has been successfully applied to the simultaneous determination of this compound in a mixture with five other disperse dyes. rsc.orgrsc.org
To enhance the performance of PLS models, wavelength selection strategies are often implemented. One such approach is the Moving Window Partial Least Squares Regression (MWPLSR), which identifies the most informative spectral regions. rsc.orgresearchgate.net For this compound, MWPLSR identified three optimal informative regions for quantification. rsc.org The selection of specific wavelength regions was found to improve the performance of the resulting models compared to using the entire spectrum. researchgate.netzotero.org
Table 1: Optimal Informative Spectral Regions for this compound using MWPLSR
| Wavelength Region 1 | Wavelength Region 2 | Wavelength Region 3 |
|---|---|---|
| 455–468 nm | 470–484 nm | 546–567 nm |
Data sourced from Şahin et al., 2009. rsc.org
Principal Component Regression (PCR) is another chemometric method applied to the analysis of disperse dyes in mixtures. researchgate.netuludag.edu.tr Like PLS, PCR is designed to handle multicollinearity, where predictor variables (absorbance values at different wavelengths) are highly correlated. researchgate.net The methodology involves performing a Principal Component Analysis (PCA) on the spectral data to generate a new set of uncorrelated variables called principal components, which capture the most significant variance in the data. mdpi.com These principal components are then used as predictors in a multiple linear regression model to quantify the analyte of interest. The use of PCR for estimating the concentration of dye mixtures, including C.I. This compound, has been described in studies analyzing textile wastewater. researchgate.netuludag.edu.trascelibrary.org The effectiveness of PCR models is highly dependent on the calibration design. researchgate.net
The Net Analyte Signal (NAS) is a concept used in multivariate calibration to isolate the portion of the signal that is unique to the analyte of interest, separating it from the signal portions corresponding to interfering components in the matrix. researchgate.net The NAS vector is calculated and then used within a PLS model (NAS-PLS) to predict the concentration of the target analyte. rsc.org
This approach was employed for the simultaneous determination of this compound in a mixture with other dyes. rsc.orgresearchgate.net Research showed that wavelength selection improved the performance of the NAS-PLS model, as measured by the root mean square error (RMSE). researchgate.netzotero.org When comparing the predictive capabilities of different models, the NAS-PLS method was found to be superior for the determination of C.I. This compound when compared to a conventional PLS model using the whole spectral region. rsc.org An F-test (at a 95% confidence level) confirmed that the NAS-PLS method was significantly better for predicting the concentrations of C.I. This compound. rsc.org
Table 2: Research Findings on Chemometric Analysis of Disperse Dyes
| Method | Application | Key Finding | Source |
|---|---|---|---|
| MWPLSR | Wavelength selection for multicomponent dye analysis | Identified optimal spectral regions (455-468, 470-484, 546-567 nm) for this compound. | rsc.org |
| PCR & PLS | Simultaneous determination of disperse dyes in wastewater | Demonstrated the utility of multivariate calibration for complex mixtures including this compound. | researchgate.netuludag.edu.tr |
| NAS-PLS | Simultaneous determination of disperse dyes | The NAS-PLS model showed improved prediction capability and lower RMSE compared to conventional PLS for this compound. | rsc.orgresearchgate.net |
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of a quantitative analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. sepscience.com These values can be estimated based on the standard deviation of the response and the slope of the calibration curve (LOD ≈ 3.3σ/S; LOQ ≈ 10σ/S). sepscience.com
While chemometric methods have been successfully used to quantify this compound in complex mixtures, specific LOD and LOQ values for this dye using these UV-Vis based methods are not detailed in the reviewed literature. researchgate.netuludag.edu.tr However, studies on other dye mixtures using similar techniques provide context. For instance, a PLSR method for a mixture of three azo dyes reported LODs ranging from 0.047 to 0.106 mg/L and LOQs from 0.157 to 0.355 mg/L. researchgate.netscirp.org For other analytical techniques like LC/MS/MS, the LOD and LOQ for various disperse dyes can be in the low ng/mL range. lcms.cz For a different disperse dye, Disperse Red 1, an impedimetric immunosensor showed an LOD of 2.52 nM and an LOQ of 8.40 nM. unesp.br
Environmental Transformation and Remediation Studies of Disperse Blue 183
Adsorption Mechanisms and Kinetics of Disperse Blue 183 on Novel Adsorbents
The removal of synthetic dyes like this compound from industrial wastewater is a significant environmental challenge. Adsorption has emerged as a highly effective and widely studied remediation technique. This section explores the use of novel adsorbent materials, including modified nanomaterials and biological adsorbents, detailing the mechanisms and kinetics that govern the removal of this compound from aqueous solutions.
Nanoparticles, with their high surface-area-to-volume ratio, offer exceptional potential as adsorbents. researchgate.net Their efficiency can be further enhanced through surface modification to increase their affinity for specific pollutants. Research has focused on magnetic nanoparticles, which can be easily separated from treated water using a magnetic field, providing a convenient and efficient recovery method. medchemexpress.com
Studies have demonstrated the successful application of magnetite nanoparticles (Fe₃O₄ NPs) coated with the cationic surfactant Cetyltrimethylammonium Bromide (CTAB) for the rapid removal of this compound. researchgate.netmedchemexpress.com The modification of the nanoparticle surface with CTAB is crucial for enhancing its adsorption capacity for disperse dyes. Research indicates that under optimal conditions, these modified nanoparticles can achieve removal efficiencies exceeding 95%. researchgate.netmedchemexpress.com
The effectiveness of the adsorption process is highly dependent on several factors. One critical parameter is the pH of the solution. For this compound, the optimal pH for adsorption onto CTAB-coated Fe₃O₄ NPs was found to be 8.0. researchgate.net The concentration of the surfactant is another key factor, with a CTAB concentration of 5.0 x 10⁻⁵ M yielding the maximum removal of this compound. researchgate.net
The mechanism behind the enhanced adsorption of this compound by CTAB-coated nanoparticles involves the formation of surfactant aggregates on the nanoparticle surface. At concentrations below the critical micelle concentration, surfactant molecules can form aggregates known as hemimicelles on a solid surface. researchgate.net
Initially, the cationic heads of the CTAB molecules adsorb onto the negatively charged surface of the magnetite nanoparticles. As the CTAB concentration increases, the hydrophobic tails of the adsorbed surfactant molecules associate, creating a hydrophobic surface layer. This gradual formation of hydrophobic hemimicelles on the Fe₃O₄ NPs surface significantly increases the adsorption efficiency for hydrophobic dyes like this compound. researchgate.net The hydrophobic nature of the dye facilitates its partitioning from the aqueous phase to the hydrophobic environment created by the hemimicelles, leading to high removal rates. researchgate.net
Interactive Table 1: Optimal Conditions for this compound Adsorption by Modified Nanomaterials
| Adsorbent | Target Pollutant | Optimal pH | Optimal Surfactant Concentration | Removal Efficiency (%) |
| CTAB-Coated Fe₃O₄ NPs | This compound | 8.0 researchgate.net | 5.0 x 10⁻⁵ M CTAB researchgate.net | >95 researchgate.netmedchemexpress.com |
Biosorption utilizes naturally abundant and low-cost biological materials, such as microbial biomass, to bind and remove pollutants from water. This approach is considered eco-friendly and sustainable. The cell walls of microorganisms like fungi and bacteria contain various functional groups (e.g., carboxyl, amino, hydroxyl) that can act as binding sites for dye molecules. envirobiotechjournals.com
The fungus Aspergillus niger has been identified as an effective biosorbent for the removal of this compound. kneopen.com In in vitro studies, non-living biomass of A. niger demonstrated significant biosorption capacity. Research has shown that at an initial dye concentration of 330 mg/L, the adsorption capacity of A. niger for this compound was 127.4 mg/g. kneopen.com
The biosorption process is pH-dependent, favoring acidic conditions. The highest adsorption capacity and rate for this compound onto A. niger were observed at a pH of 4.5. kneopen.com Kinetic studies revealed that the adsorption process is well-described by the pseudo-second-order kinetic model, which suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye. kneopen.com The study concluded that for this compound, the primary mechanism of decolorization by A. niger is biosorption rather than biodegradation. kneopen.com
Certain bacterial strains also exhibit the ability to decolorize and remove this compound. A notable example involves the use of Enterococcus casseliflavus. researchgate.net Studies have investigated the efficiency of this bacterium in both free and immobilized forms. While the free bacterial cells could achieve 100% removal of the dye, the process took 72 hours. researchgate.net
To enhance the speed and efficiency of the treatment, the bacterial cells were immobilized in calcium alginate beads. This immobilization significantly reduced the time required for complete dye removal to just 15 hours. researchgate.net A novel approach further enhanced this process by incorporating silver nanoparticles (AgNPs) as a support within the immobilized bacterial bead matrix. This combination of immobilized E. casseliflavus with AgNPs proved to be a highly effective system, achieving 100% removal of this compound in only 9 hours. researchgate.netresearchgate.net This demonstrates the potential of using immobilized bacterial systems, particularly when combined with nanotechnology, for the rapid biotreatment of dye-containing wastewater. researchgate.net
Interactive Table 2: Performance of Biological Adsorbents for this compound Removal
| Biosorbent | Adsorption Capacity | Optimal pH | Removal Time | Key Finding |
| Aspergillus niger | 127.4 mg/g kneopen.com | 4.5 kneopen.com | 6 hours (for complete removal at lower concentrations) kneopen.com | Follows pseudo-second-order kinetics kneopen.com |
| Enterococcus casseliflavus (Free cells) | - | - | 72 hours (for 100% removal) researchgate.net | Baseline for comparison |
| Enterococcus casseliflavus (Immobilized) | - | - | 15 hours (for 100% removal) researchgate.net | Immobilization significantly improves efficiency |
| Enterococcus casseliflavus (Immobilized with AgNPs) | - | - | 9 hours (for 100% removal) researchgate.netresearchgate.net | Addition of AgNPs further accelerates removal |
Adsorption onto Agricultural Waste-Derived Activated Carbons
The utilization of agricultural waste to create activated carbons for the removal of dyes like this compound from aqueous solutions is an area of significant research. These materials are favored for being effective, environmentally friendly, and inexpensive adsorbents. researchgate.net
Studies have investigated the efficacy of various forms of orange peel adsorbents for the removal of this compound. These include natural orange peels (NOP), activated carbon derived from orange peels (ACOP), and acid-activated carbon orange peels (AACOP). researchgate.net Research indicates that the treatment process significantly enhances the adsorption capabilities.
One study compared the three forms and found that acid-activated carbon orange peels (AACOP), prepared using 0.1N phosphoric acid, exhibited the highest adsorption efficiency. researchgate.net The adsorption capacities were reported as 155.12 mg/g for AACOP, 125.67 mg/g for ACOP, and 120.22 mg/g for NOP. researchgate.net This corresponds to removal percentages of 98.22% for AACOP, 92.34% for ACOP, and 80.21% for NOP, respectively. researchgate.netcolab.ws The enhanced performance of AACOP is attributed to the activation of the adsorbent surface and the enlargement of its pore size. researchgate.net
Table 1: Adsorption Efficiency and Removal Percentage of Orange Peel-Based Adsorbents for this compound
| Adsorbent Type | Adsorption Efficiency (mg/g) | Removal Percentage (E%) |
|---|---|---|
| Natural Orange Peels (NOP) | 120.22 researchgate.net | 80.21 researchgate.net |
| Activated Carbon Orange Peels (ACOP) | 125.67 researchgate.net | 92.34 researchgate.net |
| Acid-Activated Carbon Orange Peels (AACOP) | 155.12 researchgate.net | 98.22 researchgate.net |
Activated carbon produced from Iraqi date palm seeds (specifically Zahdi date seeds) has also been proven to be an effective adsorbent for disperse dyes. tsijournals.comresearchgate.net In batch tests, this synthesized activated carbon (ZDSAC) demonstrated a maximum monolayer adsorption capacity of 8.13 mg/g according to the Langmuir isotherm model. tsijournals.comresearchgate.net At an optimal dose of 0.3 g, ZDSAC was able to remove 66.47% of the disperse blue dye from the solution. tsijournals.compnrsolution.org
Parameters Influencing Adsorption Efficiency
The effectiveness of the adsorption process for removing this compound is influenced by several key operational parameters, including the pH of the solution, the amount of adsorbent used, and the initial concentration of the dye. pnrsolution.orgnanochemres.org
The pH of the dye solution is a critical factor in the adsorption process. For orange peel-based adsorbents, studies on this compound have shown that the adsorption capacity increases as the solution pH is raised from 2 to 10. researchgate.net At a 50 mg/L dye concentration, the adsorption capacity (Qe) was observed to increase from 60.12 to 95.22 mg/g over this pH range. researchgate.net The optimal adsorption for this compound occurs in basic conditions. researchgate.net This is likely due to an increase in negatively charged sites on the adsorbent surface, which enhances the electrostatic interaction with the dye molecules. researchgate.net
In contrast, the adsorption of a disperse blue dye onto activated carbon derived from date palm seeds was found to be largely unaffected by pH changes within a range of 3 to 11. tsijournals.com Because disperse dyes have low solubility in water and the adsorbing species is not ionized, electrical repulsion is minimal, allowing the dye to accumulate at the adsorbent's surface across a wide pH range. tsijournals.com Consequently, a neutral pH of 7 was selected as the optimum for further experiments with this adsorbent. tsijournals.com
The dose of the adsorbent material significantly impacts the removal efficiency of this compound. Research on orange peel adsorbents (NOP, ACOP, and AACOP) involved varying the adsorbent weight from 0.025 g to 0.2 g in 100 mL of a 50 mg/L dye solution. researchgate.net As the adsorbent dose increased, the removal percentage of the dye also increased. researchgate.netresearchgate.net For AACOP, the removal percentage rose from 58.12% to 99.71%. researchgate.net The optimal dose for achieving the best removal of this compound was identified as 0.08 g/100 mL. researchgate.netresearchgate.net
Table 2: Effect of Adsorbent Dose on Removal Percentage of this compound by Orange Peel Adsorbents
| Adsorbent | Dose Range (g/100 mL) | Removal Percentage Range (%) |
|---|---|---|
| AACOP | 0.025 - 0.2 | 58.12 - 99.71 researchgate.net |
| ACOP | 0.025 - 0.2 | 44.21 - 91.11 researchgate.net |
| NOP | 0.025 - 0.2 | 38.11 - 88.32 researchgate.net |
Similarly, for date palm seed activated carbon, increasing the adsorbent dose from 0.1 g to 0.35 g in a 100 mL solution led to a rapid increase in adsorption efficiency. tsijournals.com The percentage of disperse blue adsorption increased from 44.79% to 65.02% as the dose was raised. tsijournals.com This is expected, as a higher dose provides a greater surface area for adsorption. tsijournals.com An optimal dose was determined to be 0.3 g/100 mL for these studies. tsijournals.com
The initial concentration of this compound in the wastewater also plays a crucial role in the adsorption process. pnrsolution.orgresearchgate.net When studying orange peel-based adsorbents with dye concentrations ranging from 10 to 100 mg/L, it was found that the adsorption efficiency (measured in mg/g) increased with higher initial concentrations. researchgate.netresearchgate.net For AACOP, the efficiency rose from 19.22 mg/g to 150.1 mg/g. researchgate.net
Table 3: Influence of Initial Dye Concentration on Adsorption by Orange Peel-Based Adsorbents
| Adsorbent | Initial Concentration Range (mg/L) | Adsorption Efficiency Range (mg/g) | Removal Percentage Range (%) |
|---|---|---|---|
| AACOP | 10 - 100 | 19.22 - 150.1 researchgate.net | 99.77 - 70.12 researchgate.net |
| ACOP | 10 - 100 | 18.43 - 128.12 researchgate.net | 94.44 - 52.54 researchgate.net |
| NOP | 10 - 100 | 15.34 - 120.3 researchgate.net | 80.21 - 43.45 researchgate.net |
Contact Time Analysis in Adsorption Kinetics
The efficiency of this compound removal through adsorption is significantly influenced by the contact time between the dye solution and the adsorbent material. Studies have shown that the rate of adsorption is initially rapid, followed by a slower increase until equilibrium is achieved.
For instance, when using activated carbon derived from Iraqi date seeds, the adsorption of a similar disperse blue dye was very fast within the first 20 minutes and then gradually slowed, reaching equilibrium after this period. To ensure complete equilibration, a contact time of 60 minutes was utilized in further experiments. tsijournals.com Similarly, research on the biosorption of this compound by various forms of orange peels (natural, activated carbon, and acid-activated carbon) also noted an increase in removal percentage with contact time. researchgate.net In another study using modified magnetite nanoparticles, the removal of this compound was remarkably fast, with equilibrium being reached in less than 10 minutes, even at high dye concentrations. slideshare.net
The initial rapid phase is attributed to the abundance of available active sites on the adsorbent surface. As these sites become occupied, the rate of adsorption decreases, eventually reaching a plateau where the rate of adsorption equals the rate of desorption, signifying equilibrium. The time to reach this equilibrium is a critical factor in designing efficient wastewater treatment systems.
Surfactant Concentration Effects
The presence and concentration of surfactants can have a pronounced effect on the adsorption of disperse dyes like this compound, which are sparingly soluble in water. The use of surfactants can enhance the dye's solubility and its interaction with adsorbents.
One study investigated the removal of this compound using magnetite nanoparticles (MNPs) modified with the cationic surfactant cetyltrimethylammonium bromide (CTAB). nanochemres.org The results indicated that at low CTAB concentrations, the adsorption efficiency of the dye was low. However, as the CTAB concentration increased, the adsorption efficiency rose significantly. nanochemres.org This is explained by the formation of hydrophobic hemimicelles on the surface of the MNPs, which increases the adsorption of the hydrophobic disperse dye. nanochemres.org The maximum removal for this compound was achieved at a specific CTAB concentration (5.0 × 10⁻⁵ M), suggesting that an optimal surfactant concentration is crucial for maximizing dye removal. nanochemres.org This highlights the importance of the ratio between the initial dye concentration and the surfactant amount for effective removal processes. slideshare.netnanochemres.org
Adsorption Kinetic Models (e.g., Pseudo-Second-Order)
To understand the mechanism and rate of the adsorption process, kinetic models are applied to experimental data. The pseudo-second-order model is frequently used to describe the adsorption of this compound.
This model assumes that the rate-limiting step is chemical sorption involving valence forces through sharing or exchange of electrons between the adsorbent and the adsorbate. Several studies have found that the adsorption of this compound and similar disperse dyes fits the pseudo-second-order kinetic model well.
Table 1: Adsorption Kinetic Models for Disperse Blue Dyes
| Adsorbent | Dye | Best Fit Kinetic Model | Reference |
|---|---|---|---|
| Activated Carbon from Iraqi Date Seeds | Disperse Blue Dye | Pseudo-Second-Order | tsijournals.com |
| Aspergillus niger | This compound | Pseudo-Second-Order | ascelibrary.org |
| Coal Fly Ash | Disperse Blue 121 | Pseudo-Second-Order | researchgate.net |
| Raw Flint Clay | Disperse Blue | Second-Order | uobaghdad.edu.iq |
Adsorption Isotherm Models (e.g., Langmuir, Freundlich)
Adsorption isotherms are essential for describing the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid adsorbent at a constant temperature. The Langmuir and Freundlich models are two of the most commonly used isotherms to analyze the adsorption of this compound.
The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. Conversely, the Freundlich isotherm is an empirical model that describes multilayer adsorption onto a heterogeneous surface.
In a study using acid-activated carbon orange peels, the adsorption of this compound was found to be better described by the Freundlich model, as indicated by a higher correlation coefficient (R² = 0.9777) compared to the Langmuir model (R² = 0.9533). researchgate.netcolab.wsresearchgate.net This suggests that the adsorption occurs on a heterogeneous surface with a non-uniform distribution of adsorption heat and affinities. researchgate.net However, another study on the adsorption of a disperse blue dye on activated carbon from date palm seeds found that the Langmuir isotherm provided a better fit, indicating monolayer adsorption with a maximum capacity of 8.13 mg/g. tsijournals.com The adsorption of Disperse Blue onto raw flint clay was also analyzed using both models, with the data fitting both Langmuir and Freundlich isotherms to varying degrees. uobaghdad.edu.iq
Table 2: Adsorption Isotherm Model Parameters for this compound
| Adsorbent | Isotherm Model | R² Value | Reference |
|---|---|---|---|
| Acid-Activated Carbon Orange Peels | Freundlich | 0.9777 | researchgate.netcolab.wsresearchgate.net |
| Acid-Activated Carbon Orange Peels | Langmuir | 0.9533 | researchgate.netcolab.ws |
| Activated Carbon from Date Palm Seeds | Langmuir | > Freundlich | tsijournals.com |
Thermodynamic Analysis of Adsorption Process (ΔG°, ΔH°, ΔS°)
Thermodynamic parameters, including the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), provide insights into the spontaneity and nature of the adsorption process.
Studies on the adsorption of this compound onto acid-activated carbon orange peels have calculated these parameters. The negative values of ΔG° indicated that the adsorption process is spontaneous and favorable. researchgate.netresearchgate.net The positive value of ΔH° suggested that the adsorption is endothermic, meaning it is favored at higher temperatures. researchgate.netresearchgate.net The positive value of ΔS° indicated an increase in randomness at the solid-liquid interface during adsorption. researchgate.net
In contrast, a study on the adsorption of Disperse Blue onto raw flint clay found the process to be exothermic, as indicated by a negative ΔH° value. uobaghdad.edu.iq The negative ΔG° values confirmed the spontaneous nature of the adsorption, and the negative ΔS° suggested a decrease in the degree of freedom at the solid-liquid interface. uobaghdad.edu.iq These differing thermodynamic findings highlight that the nature of the adsorbent plays a crucial role in the thermodynamic behavior of the adsorption process.
Table 3: Thermodynamic Parameters for the Adsorption of Disperse Blue Dyes
| Adsorbent | Dye | ΔG° | ΔH° | ΔS° | Nature of Process | Reference |
|---|---|---|---|---|---|---|
| Acid-Activated Carbon Orange Peels | This compound | Negative | Positive | Positive | Spontaneous, Endothermic | researchgate.netresearchgate.net |
| Raw Flint Clay | Disperse Blue | Negative | Negative | Negative | Spontaneous, Exothermic | uobaghdad.edu.iq |
Advanced Oxidation Processes (AOPs) for this compound Degradation
Photocatalytic Degradation Mechanisms
Advanced Oxidation Processes (AOPs), particularly photocatalysis, are effective methods for degrading complex organic molecules like this compound into simpler, less harmful compounds. The mechanism of photocatalytic degradation typically involves the generation of highly reactive oxygen species (ROS).
When a semiconductor photocatalyst, such as titanium dioxide (TiO₂), is irradiated with light of sufficient energy, electron-hole pairs (e⁻/h⁺) are generated. nih.gov The photogenerated holes (h⁺) in the valence band are powerful oxidizing agents and can directly oxidize the dye molecules adsorbed on the photocatalyst surface. nih.gov
Simultaneously, the electrons (e⁻) in the conduction band can react with dissolved oxygen molecules to form superoxide (B77818) radical anions (•O₂⁻). nih.govmdpi.com These superoxide radicals, along with hydroxyl radicals (•OH) formed from the reaction of holes with water or hydroxide (B78521) ions, are the primary ROS responsible for the degradation of the dye molecules. mdpi.com
In a study on PET filaments coated with Ag-N co-doped TiO₂ nanoparticles and sensitized with this compound, it was found that holes were the main reactive species in the photocatalytic degradation of methyl orange, with hydroxyl and superoxide radicals playing a secondary role. nih.gov The sensitization with the disperse dye itself can enhance the photocatalytic activity under visible light by injecting electrons into the conduction band of the photocatalyst. nih.gov
Biological Degradation Pathways and Microbial Decolorization
Biological methods, utilizing the metabolic activity of microorganisms, offer an eco-friendly and cost-effective alternative for treating dye effluents. Fungi, in particular, have been widely studied for their ability to decolorize and degrade synthetic dyes. nih.gov
The genus Aspergillus has shown significant potential for treating textile wastewater. nih.gov Studies on Aspergillus niger have demonstrated its ability to remove this compound from aqueous solutions. ascelibrary.org In one in vitro study, A. niger exhibited an adsorption capacity of 127.4 mg/g for this compound at an initial dye concentration of 330 mg/L. ascelibrary.org The process was most effective under acidic conditions at a pH of 4.5. ascelibrary.org For this particular dye, the primary mechanism of removal by A. niger was determined to be biosorption onto the fungal biomass rather than enzymatic biodegradation. ascelibrary.org
In contrast, other fungal strains have shown the ability to biodegrade related dyes. Aspergillus sp. XJ-2 was found to efficiently decolorize and degrade various anthraquinone (B42736) dyes, which are structurally related to this compound. nih.govnih.gov This strain achieved a 93.3% decolorization rate of Disperse Blue 2BLN (50 mg/L) within 120 hours under microaerophilic conditions. nih.govnih.gov Analysis of the degradation process revealed that it involved both initial biosorption followed by biodegradation, which was confirmed by the cleavage of the dye's anthraquinone chromophore group. nih.govnih.gov The activity of extracellular manganese peroxidase was found to be closely linked to the decolorization rate, indicating a clear enzymatic degradation pathway. nih.govnih.gov
Table 3: Fungal Decolorization of Disperse Blue Dyes
| Fungal Species | Target Dye | Removal Mechanism | Key Findings | Reference |
|---|---|---|---|---|
| Aspergillus niger | This compound | Biosorption | Adsorption capacity of 127.4 mg/g; Optimal pH 4.5. | ascelibrary.org |
| Aspergillus sp. XJ-2 | Disperse Blue 2BLN | Biodegradation & Biosorption | 93.3% decolorization in 120 h; Mediated by extracellular manganese peroxidase. | nih.govnih.gov |
Bacterial Decolorization and Biodegradation
The bioremediation of textile effluents containing disperse dyes, such as this compound, has garnered significant attention due to the eco-friendly and cost-effective nature of microbial processes. nih.gov Bacteria, in particular, have demonstrated a remarkable capacity to decolorize and degrade these complex synthetic compounds. nih.govkashanu.ac.ir The initial and crucial step in the bacterial degradation of azo dyes is the enzymatic cleavage of the azo bond (-N=N-), which results in the formation of aromatic amines. nih.gov This process can occur under both anaerobic and aerobic conditions, often with greater efficiency in sequential anaerobic-aerobic systems. nih.govlifesciencesite.com
Studies have shown that various bacterial species, including those from the genera Pseudomonas, Lysinibacillus, and Citrobacter, are effective in degrading disperse dyes. lifesciencesite.com For instance, a bacterial consortium from rhizosphere soil demonstrated high degradation efficiency for Disperse Red, a similar azo dye. lifesciencesite.com The efficiency of decolorization is often influenced by operational parameters such as pH, temperature, aeration, and the presence of co-substrates like glucose. lifesciencesite.comresearchgate.net For example, one study found that a higher glucose concentration enhanced the decolorization rate of Disperse Red under anaerobic conditions. lifesciencesite.com Furthermore, the use of biochar in a dual-chamber system has been shown to significantly enhance the degradation of disperse dyes, achieving up to 98.47% decolorization after sequential anaerobic and aerobic cycles. lifesciencesite.com
The mechanisms of bacterial decolorization can involve both degradation and flocculation, depending on environmental conditions like salinity. mdpi.com Some bacteria are capable of acting in highly saline and alkaline environments, which is advantageous for treating industrial wastewater. mdpi.com
Table 1: Bacterial Strains Involved in Azo Dye Degradation
| Bacterial Genus | Dye Type Degraded | Key Findings | Reference |
|---|---|---|---|
| Pseudomonas | Azo Dyes | Versatile metabolic pathways for degrading organic compounds. | lifesciencesite.com |
| Lysinibacillus | Azo Dyes (Methyl Red) | Involves oxidoreduction mechanisms with enzymes like laccase and azoreductase. | mdpi.com |
| Citrobacter | Azo Dyes | Part of effective rhizosphere bacterial consortia for dye degradation. | lifesciencesite.com |
| Aeromonas | Reactive Azo Dyes | Capable of degrading dyes over a wide pH range (5.5 to 10). | mdpi.com |
| Aspergillus niger | Azo Dyes | Can decolorize high concentrations of dyes at alkaline pH. | researchgate.net |
Enzymatic Roles in Dye Degradation (e.g., Manganese Peroxidase)
The biodegradation of disperse dyes is primarily an enzymatic process. Ligninolytic enzymes, such as manganese peroxidase (MnP), lignin (B12514952) peroxidase (LiP), and laccase, play a pivotal role in the degradation of these complex aromatic compounds. researchgate.nettandfonline.comcabidigitallibrary.org These enzymes are produced by various microorganisms, particularly white-rot and brown-rot fungi. cabidigitallibrary.orgresearchgate.net
Manganese peroxidase is a key enzyme in the decolorization of many dyes, including those with an anthraquinone structure. tandfonline.comnih.gov It catalyzes the oxidation of Mn²⁺ to Mn³⁺, which in turn acts as a powerful oxidizing agent, initiating the breakdown of the dye's chromophoric groups. tandfonline.comnih.gov Studies on fungi like Aspergillus sp. and Penicillium oxalicum have demonstrated a strong correlation between MnP activity and the rate of dye decolorization. researchgate.nettandfonline.com For example, Penicillium oxalicum SAR-3 showed notable levels of MnP (659.4±20 U L⁻¹) during the degradation of several azo dyes. researchgate.net Similarly, the brown-rot fungus Daedalea dickinsii IEBL-2, which effectively degrades various disperse dyes, was found to produce high levels of MnP. cabidigitallibrary.org
The degradation process often involves an initial attack on the dye's conjugate structure by these extracellular enzymes, leading to the cleavage of the chromophore, which is the key step in decolorization. tandfonline.com The activities of these enzymes can be influenced by the specific dye and the environmental conditions. researchgate.net
Identification of Degradation Intermediates
The complete mineralization of this compound and other disperse dyes into benign substances like CO₂ and H₂O is the ultimate goal of remediation. However, the degradation process often proceeds through the formation of various intermediate products. Identifying these intermediates is crucial for understanding the degradation pathway and assessing the potential toxicity of the breakdown products.
For anthraquinone-based dyes like Disperse Blue 2BLN, degradation by Aspergillus sp. XJ-2 was shown to proceed through the cleavage of the anthraquinone ring at different positions. tandfonline.comnih.gov Gas chromatography-mass spectrometry (GC-MS) analysis identified several metabolites, including 2-(N-methyl-p-phenylenediamine) ethanol, dibutyl phthalate, and methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate. tandfonline.com The appearance of a characteristic peak for CO₂ in Fourier-transform infrared spectroscopy (FTIR) analysis provided evidence of partial mineralization. nih.gov
In the case of azo dyes, peroxidase-catalyzed degradation can lead to the formation of products such as acetanilide (B955) and 4-methyl-1,2-benzoquinone (B1207301) from Disperse Yellow 3. ohsu.edu The proposed mechanism involves hydrolytic azo cleavage, forming a quinone and a phenyldiazene (B1210812) intermediate, which is then further oxidized. ohsu.edu
Reductive Cleavage Products of Azobenzene (B91143) Disperse Dyes
A primary concern with the environmental transformation of azobenzene disperse dyes is the formation of potentially harmful aromatic amines through the reductive cleavage of the azo bond. europa.eu This cleavage can be mediated by microorganisms in various environments, including the mammalian liver and the microflora of the skin and gut. europa.eu
Research has shown that the reductive transformation products of azobenzene disperse dyes can be less reactive than the parent compounds. nih.gov For example, the reductive cleavage products 2-bromo-4,6-dinitroaniline (B162937) (BDNA), 2,6-dibromo-4-nitroaniline (B165464) (DBNA), and 2-chloro-4-nitroaniline (B86195) (CNA) were found to be less reactive in a Direct Peptide Reactivity Assay (DPRA) compared to their parent dyes. nih.gov This suggests that while the parent dyes may act as sensitizers, their breakdown products could pose a lower risk in this regard. However, the aromatic amines formed are still a significant concern due to their potential carcinogenicity. europa.eu
Degradation in Textile Wastewater Effluents
Textile wastewater is a major source of disperse dye pollution. pnrsolution.org These effluents are often characterized by high color, chemical oxygen demand (COD), and the presence of various auxiliary chemicals, making them difficult to treat. pnrsolution.orgepj-conferences.org Disperse dyes are particularly challenging to remove due to their low water solubility and stability. pnrsolution.org
Several methods have been investigated for the removal of disperse dyes like this compound from textile effluents. Adsorption using various materials, including modified magnetite nanoparticles and laponite nanoclay, has shown high removal efficiencies, often exceeding 95%. nanochemres.orgresearchgate.net For instance, cetyltrimethylammonium bromide (CTAB) coated magnetite nanoparticles were effective in removing this compound, with the process being dependent on pH and surfactant concentration. nanochemres.org
Biological treatment methods, particularly those using fungi, have also proven effective. Brown rot fungi have demonstrated the ability to biodegrade over 85% of dyes in textile effluents, significantly reducing COD and biological oxygen demand (BOD). researchgate.net Enzymatic treatments using peroxidases extracted from plants have also shown promise, with studies reporting decolorization efficiencies of around 70% for disperse dyes in wastewater. epj-conferences.org The combination of different treatment methods, such as photocatalysis and biocatalysis, can further enhance the removal of these recalcitrant compounds from textile wastewater. nih.gov
Fate of this compound and Related Compounds in Environmental Matrices
Occurrence in House Dust and Indoor Environments
Disperse dyes, including this compound, are not confined to industrial settings and wastewater. They have been increasingly detected in indoor environments, particularly in house dust. nih.govnih.govduke.edu These dyes can be shed from textiles such as clothing, upholstery, and carpets, accumulating in dust particles. nih.govduke.edu This is a concern for human exposure, especially for young children who have higher contact with dust through crawling and hand-to-mouth behaviors. nih.govduke.edu
Studies have confirmed the presence of a range of azobenzene disperse dyes in house dust samples. nih.govnih.gov A targeted analysis of 124 house dust samples found that geometric mean concentrations of five frequently detected azo dyes ranged from 32 to 360 ng/g. nih.gov this compound:1 was among the seven dyes purified from raw dyestuffs for these analytical studies. nih.gov The ubiquitous presence of these dyes in the indoor environment suggests that textiles are a significant source of these compounds in homes. duke.edu The presence of these dyes and their potential transformation products, aromatic amines, in indoor dust and personal care products raises concerns about their contribution to the chemical load in domestic wastewater through laundering and cleaning activities. acs.org
Table 2: Occurrence of Selected Azobenzene Disperse Dyes in House Dust
| Disperse Dye | Detection Frequency (%) | Geometric Mean (ng/g) | Reference |
|---|---|---|---|
| This compound:1 | >50% (part of a group of 5 dyes) | 32 - 360 (range for the group) | nih.gov |
| Disperse Blue 79:1 | >50% (part of a group of 5 dyes) | 32 - 360 (range for the group) | nih.gov |
| Disperse Orange 44 | >50% (part of a group of 5 dyes) | 32 - 360 (range for the group) | nih.gov |
| Disperse Orange 73 | >50% (part of a group of 5 dyes) | 32 - 360 (range for the group) | nih.gov |
| Disperse Red 50 | >50% (part of a group of 5 dyes) | 32 - 360 (range for the group) | nih.gov |
| Disperse Red 354 | Detected | Data not specified | nih.gov |
Correlation with Other Organic Contaminant Classes
Studies have investigated the co-occurrence of this compound and other azobenzene disperse dyes with different classes of organic contaminants, particularly in indoor environments. Research has identified correlations between the concentrations of certain disperse dyes and other semi-volatile organic compounds (SVOCs) commonly found in house dust, such as flame retardants and antimicrobial agents. nih.gov
In a comprehensive study of azobenzene disperse dyes in house dust, several dyes showed significant correlations with various flame retardants. nih.gov While this compound:1 was one of the twelve dyes targeted for analysis, the study highlighted that other specific dyes had statistically significant relationships with flame retardants and some antimicrobials. nih.gov This co-occurrence suggests common sources or transport pathways for these different classes of chemicals within the indoor environment. The presence of both dye classes and flame retardants in consumer goods, such as textiles and furniture, likely contributes to their simultaneous release into house dust. nih.gov
The following table summarizes findings from a study that measured the concentration of various azobenzene disperse dyes in house dust and examined their correlation with other contaminants.
Table 1: Research Findings on the Correlation of Azobenzene Dyes with Other Contaminants in House Dust
| Finding | Details | Reference |
|---|---|---|
| Contaminant Co-occurrence | Azobenzene disperse dyes, including this compound:1, were measured in 124 house dust samples. | nih.gov |
| Correlation with Flame Retardants | Some of the targeted azobenzene disperse dyes were found to be significantly correlated with the levels of numerous flame retardants. | nih.gov |
| Correlation with Antimicrobials | Some dyes were also correlated with several antimicrobial compounds found in the same dust samples. | nih.gov |
| Concentration Range | The geometric mean levels for the targeted azobenzene dyes ranged from 32 to 360 ng/g of dust. | nih.gov |
| Detection Frequency | Five of the twelve targeted dyes were detected in 50% or more of the house dust samples analyzed. | nih.gov |
This interactive table provides a summary of key research findings. Readers can sort and filter the information as needed.
Environmental Persistence and Mobility Studies
The environmental fate of this compound is influenced by its physicochemical properties, which dictate its persistence and mobility across different environmental compartments. As a member of the azo disperse dye class, it is characterized by low water solubility and a hydrophobic nature. nih.gov
Water and Soil
This compound enters the environment primarily through industrial textile effluents. nih.gov Due to its hydrophobicity, it does not readily dissolve in water and is expected to adsorb to suspended solids and sediment if released into aquatic systems. nih.govnih.gov Its potential for bioaccumulation is considered low. carlroth.com
In soil, this compound is expected to exhibit low mobility. This is attributed to its low water solubility and its tendency to remain in the soil matrix upon release, for instance, through the application of wastewater biosolids. canada.ca Volatilization from moist soil or water surfaces is not considered a significant fate process. nih.gov While hydrolysis is not an important degradation pathway, biotransformation under certain conditions, specifically the cleavage of the azo bond to form aromatic amines, is a potential degradation route. canada.ca
Air
Due to a very low vapor pressure, this compound is not expected to be significantly present in the air. canada.ca If it were to be released into the atmosphere, it would likely exist in the particulate phase and be removed through wet and dry deposition near its source. Consequently, long-range atmospheric transport is not anticipated for this compound. canada.ca
Remediation and Degradation
Several studies have explored methods for removing this compound from aqueous solutions. Adsorption has been shown to be an effective technique. Research using agricultural waste like orange peels as a low-cost adsorbent demonstrated significant removal efficiency. researchgate.netcolab.ws The efficiency varied depending on the preparation of the adsorbent, with acid-activated carbon orange peels showing a removal percentage of up to 98.22%. researchgate.netcolab.ws Another study investigated the use of Laponite® nanoclay as a sustainable carrier for removing disperse dyes, including this compound, from wastewater. researchgate.net Photocatalytic degradation is another potential remediation pathway, with studies showing that the dye can interact with photocatalysts, leading to its breakdown under UV light. smolecule.com
The following table summarizes the environmental persistence and mobility characteristics of this compound.
Table 2: Summary of Environmental Persistence and Mobility of this compound
| Environmental Compartment / Process | Finding | Reference |
|---|---|---|
| Water Solubility | Low; hydrophobic nature. | nih.gov |
| Mobility in Soil | Expected to be low due to low water solubility and adsorption. | canada.ca |
| Air | Very low vapor pressure; not expected to be volatile or subject to long-range transport. | canada.ca |
| Bioaccumulation | Data is limited, but potential is suggested to be low. | nih.govcarlroth.com |
| Primary Degradation Pathway | Potential for biotransformation via cleavage of the azo bond. Hydrolysis is not significant. | canada.ca |
| Persistence Assessment | Not classified as a Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB) substance. | carlroth.com |
This interactive table provides a summary of key environmental characteristics. Readers can sort and filter the information as needed.
Dyeing Performance and Fiber Interaction Research
Affinity of Disperse Blue 183 for Synthetic Fibers (e.g., Polyester (B1180765), Acetate)
This compound exhibits a strong affinity for hydrophobic synthetic fibers, which is a characteristic trait of disperse dyes. Its molecular structure, being non-ionic and relatively small, allows it to be effectively applied to tightly packed, water-repelling polymer systems.
Polyester: The primary application for this compound is the dyeing of polyester fibers and their blends. worlddyevariety.comcolorfuldyes.comchemicalbook.com Polyester is highly hydrophobic and lacks the ionic or reactive sites found in natural fibers, making it an ideal substrate for disperse dyes. sustainability-directory.comsemanticscholar.org The affinity between this compound and polyester is driven by the principle of "like dissolves like," where the hydrophobic dye molecules are drawn to the hydrophobic polymer chains. blogspot.com This strong affinity results in high dye uptake, or "lifting force," making it particularly suitable for achieving deep, vibrant blue shades with good luster on polyester fabrics. worlddyevariety.comchemicalbook.com
Acetate (B1210297) and Triacetate: this compound can be used to dye acetate and triacetate fibers, though its performance is notably different from that on polyester. For triacetate fibers, the dyeing rate is reported to be low. worlddyevariety.comchemicalbook.comenochdye.com This suggests a lower affinity compared to polyester, which may be attributed to differences in the polymer structure and the degree of crystallinity, affecting the ease of dye penetration.
Other Synthetic Fibers: While polyester is the main substrate, this compound is also used for dyeing other synthetic fibers like nylon. guidechem.com However, its use on other fibers is limited. worlddyevariety.comchemicalbook.com
Investigation of Dye Uptake and Diffusion in Textile Materials
The process by which this compound colors a textile fiber is governed by its uptake from the dyebath and subsequent diffusion into the fiber's internal structure. This is a multi-stage kinetic process:
Dispersion and Dissolution: Initially, the sparingly soluble this compound is dispersed in the aqueous dyebath with the aid of dispersing agents. A small fraction of the dye dissolves, creating a saturated solution.
Adsorption: Individual, dissolved dye molecules migrate from the solution and accumulate on the surface of the fiber. This initial stage is driven by the dye's affinity for the fiber.
Diffusion: A concentration gradient is established between the dye on the fiber surface and the dye inside the fiber. This gradient drives the diffusion of dye molecules from the surface into the amorphous regions of the polymer matrix. semanticscholar.org This is typically the slowest, rate-determining step in the dyeing process.
The rate of dye uptake and diffusion is influenced by several factors, including the dye's molecular size, the fiber's morphology (e.g., crystallinity, presence of micro-voids), and the dyeing conditions, particularly temperature. For polyester, the diffusion rate significantly increases above its glass transition temperature (approx. 80-100°C), as the polymer chains become more mobile, creating temporary openings for the dye molecules to enter.
Interaction Studies of this compound with Textile Fibers and Processing Agents
The interaction between this compound and synthetic fibers like polyester is physical, not chemical. No covalent bonds are formed between the dye and the fiber. Instead, the dye molecules are held within the fiber matrix by a combination of intermolecular forces. semanticscholar.orgdalalinstitute.com
Van der Waals Forces: These are the primary forces of attraction between the non-polar dye molecules and the hydrophobic polyester chains. sustainability-directory.comsemanticscholar.orgsdc.org.uk
Dipole-Dipole Interactions: These forces also play a role in the retention of the dye molecules within the fiber. semanticscholar.org
This mechanism is often described by the "solid-solution" model , where the dyeing process is viewed as the dye dissolving into the solid fiber, which acts as a solvent. dalalinstitute.com The dye molecules become entrapped within the amorphous regions of the polyester fiber as the system cools and the polymer chains become less mobile. semanticscholar.org
The performance of this compound is highly dependent on the dyeing conditions. Optimizing these parameters is crucial for achieving consistent and high-quality dyeing results.
| Dyeing Parameter | Condition/Effect | Source |
| Temperature | Classified as a medium-energy (SE type) dye, it is very suitable for high-temperature dyeing methods (125-135°C). skygroupchem.commade-in-china.com High temperatures are necessary to increase the kinetic energy of the dye molecules and swell the polyester fiber, facilitating diffusion. dalalinstitute.com | dalalinstitute.comskygroupchem.commade-in-china.com |
| pH | The most stable performance is achieved in a weakly acidic medium, with a recommended pH range of 4.0 to 6.0. made-in-china.comdyestuffscn.com In alkaline conditions (pH > 6), many disperse dyes, particularly azo structures, can undergo hydrolysis, leading to changes in color and a reduction in shade depth. skygroupchem.com | skygroupchem.commade-in-china.comdyestuffscn.com |
| Liquor Ratio | While not extensively detailed in the provided sources, the liquor ratio (the ratio of the volume of dyebath to the weight of the goods) is a general dyeing parameter that affects the exhaustion of the dye and the levelness of the dyeing. |
For deep shades on polyester, high-temperature, high-pressure dyeing methods are typically employed. However, for shallower shades, these conditions may result in poor levelness and coverage. worlddyevariety.comchemicalbook.com
Spectroscopic Analysis of Dyeings on Different Fibers
Spectroscopic techniques are essential for characterizing this compound and quantifying its presence on textile fibers.
UV-Visible Spectroscopy: This technique is used to analyze the dye in solution and on the fiber. In solution, the UV-Vis spectrum of this compound shows broad absorption bands in the visible region (approximately 320-680 nm), which are responsible for its blue color. researchgate.net
Reflectance Spectroscopy: To quantify the color on a dyed fabric, reflectance spectroscopy is used. The color yield is often expressed as the K/S value, calculated from the reflectance data using the Kubelka-Munk equation. This value is proportional to the concentration of the dye on the fabric and is a key metric for assessing dyeing performance and optimizing dyeing conditions.
Microspectroscopy: UV-Visible-NIR microspectroscopy can be used for the non-destructive analysis of single dyed fibers. This provides detailed spectral information about the dye and can also yield information about the fiber substrate itself. azom.com
Applications in Specialized Dyeing and Printing Processes
Beyond conventional exhaust dyeing, this compound is utilized in several specialized textile coloration processes. Its properties, such as good sublimation fastness, make it versatile. enochdye.com
Direct Printing: It is suitable for the direct printing of polyester fabrics. worlddyevariety.comenochdye.com
Discharge Printing: For fabrics dyed in light colors with this compound, it is possible to perform discharge printing, a process where the color is selectively removed to create a pattern. worlddyevariety.comenochdye.com
Melt Method Dyeing: The dye has a high lifting force in the thermosol or melt dyeing method, which is used for polyester/cotton blends. worlddyevariety.comchemicalbook.com
Digital Textile Printing: this compound is included in ink formulations for digital printing, particularly for polyester-cotton blended fabrics. guidechem.com In this application, the disperse dye binds to the polyester component of the blend. guidechem.com
Sublimation Transfer Printing: As a disperse dye, it is suitable for sublimation printing processes. sdc.org.uk In this method, the dye is printed onto a transfer paper and then transferred to the fabric (typically polyester) using heat, where the dye turns directly from a solid to a gas (sublimates) and penetrates the fiber. globalimaginginc.comyoutube.com
Thermal Transfer Printing and Sublimation Inks
Thermal transfer printing, particularly dye sublimation, is a key application for this compound. In this process, the dye is printed onto a transfer paper and then sublimated onto the polyester fabric using heat and pressure. The high temperature causes the dye to convert directly from a solid to a gaseous state, allowing it to penetrate the amorphous regions of the polyester fibers. As the fabric cools, the dye molecules become trapped within the fiber, forming a stable and vibrant coloration.
Research into the use of this compound in sublimation inks focuses on its thermal behavior and its efficiency of transfer from the paper to the fabric. The dye's excellent sublimation fastness is a key characteristic, ensuring that the color does not bleed or fade during and after the transfer process. The good heat stability of this compound makes it an ideal candidate for this application. bossgoo.com The process results in prints with high reliability and colorfastness, as the ink becomes an integral part of the fiber. scanhtp.com
The performance of this compound in sublimation printing is often evaluated by its color strength (K/S value) and its fastness properties on the final printed fabric. Technical data indicates that this compound exhibits good to excellent fastness properties when applied to polyester via sublimation.
| Fastness Property | Rating |
|---|---|
| Light Fastness | 5-6 |
| Washing Fastness | 4-5 |
| Sublimation Fastness | 4-5 |
| Rubbing Fastness | 4-5 |
Direct Printing on Polyester Fabric
Direct printing of this compound onto polyester fabric is another widely used technique. This method involves applying the dye paste directly to the fabric, followed by a fixation process, typically steaming or thermofixation, to ensure the dye penetrates and bonds with the fibers. textilelearner.nettextilelearner.net This process is valued for its efficiency in producing vibrant and durable prints.
The effectiveness of direct printing with this compound is quantified by assessing the colorimetric properties and fastness of the printed fabric. The dye's performance characteristics make it a reliable choice for achieving deep blue shades with good durability.
| Property | Details |
|---|---|
| Suitability | Direct printing on polyester and its blends. bossgoo.com |
| Build-up Power | Good, suitable for deep color dyeing. bossgoo.com |
| Heat Stability | Good, making it ideal for polyester fabric printing. bossgoo.com |
| Washing Fastness | Excellent. colorfuldyes.com |
| Compatibility & Reproducibility | Excellent. colorfuldyes.com |
Theoretical and Computational Chemistry Approaches to Disperse Blue 183
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a important method for investigating the properties of organic dye molecules. tandfonline.com By calculating the electron density of a system, DFT can accurately predict a wide range of molecular properties, from electronic structure to reactivity, providing a theoretical foundation for understanding a dye's behavior.
Research has been conducted to investigate the non-linear optical (NLO) properties of Disperse Blue 183 using DFT. tandfonline.comresearchgate.net Azo dyes are of significant interest in the field of nonlinear optics due to their substantial nonlinear refraction and good thermal stability, which are crucial for applications in optical switching and storage. tandfonline.com
A study by Shinde et al. employed DFT with the B3LYP hybrid functional and the 6-311++G(d,p) basis set to optimize the geometry of this compound and calculate its NLO properties. tandfonline.com The calculations revealed that this compound possesses considerable mean first hyperpolarizability (β₀) values, indicating significant NLO activity. researchgate.net The study also found that the solvent environment plays a critical role, with NLO characteristics increasing in polarity from non-polar to polar solvents. tandfonline.com The computed values for properties such as static dipole moment (μ), mean polarizability (α₀), and static second hyperpolarizability (γ) were found to be high, with the vibrational contribution to hyperpolarizability being more significant than the electronic part. tandfonline.com
Table 1: Calculated NLO and Electronic Properties of this compound
| Property | Symbol | Calculated Value | Unit |
| Static Dipole Moment | µ | 13.06 | Debye |
| Mean Polarizability | α₀ | 57.03 x 10⁻²⁴ | esu |
| Anisotropy of Polarizability | Δα | 69.83 x 10⁻²⁴ | esu |
| Mean First Hyperpolarizability | β₀ | 1007.97 x 10⁻³⁰ | esu |
| Data obtained from DFT calculations using the B3LYP/6-311++G(d,p) method in chloroform (B151607) solvent. tandfonline.com |
The reactivity and electrophilicity of azobenzene (B91143) disperse dyes are central to their function and potential environmental interactions. The core structure of these dyes, p-aminoazobenzene, can be functionalized with various substituents, such as halogens (bromine, chlorine) and nitro groups, which alter the molecule's electronic structure and electrophilicity. nih.gov this compound contains a bromo, a cyano, and a nitro group, all of which contribute to its electrophilic character. worlddyevariety.com
DFT-based quantum chemical computations can be used to evaluate global and local reactivity descriptors. tuiasi.ro Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the electrophilicity index (ω) provide insights into a molecule's kinetic stability and reactivity. tuiasi.ro A smaller HOMO-LUMO gap generally implies higher reactivity. The electrophilicity index quantifies the energy stabilization when the system acquires additional electronic charge, indicating its propensity to act as an electrophile. tuiasi.ro Studies on similar dyes have shown that the amine functions are often the reactive sites for oxidative degradation. tuiasi.ro For azobenzene dyes, reactivity has been experimentally correlated with electrophilic properties, which can be measured by parameters like Hammett constants and calculated electrophilicity indices. nih.gov
Table 2: Example of DFT-Calculated Quantum Chemical Parameters for a Disperse Dye (C.I. Disperse Blue 1)
| Chemical Parameter | Value (eV) |
| E(HOMO) | -4.47 |
| E(LUMO) | -3.40 |
| Energy Gap (ΔE) | 1.07 |
| Electronegativity (X) | 3.93 |
| Chemical Hardness (η) | 0.27 |
| Electrophilicity (ω) | 28.98 |
| Note: This data is for C.I. Disperse Blue 1 and serves as an illustrative example of reactivity descriptors that can be calculated via DFT. Specific values for this compound may differ. tuiasi.ro |
Molecular Modeling and Simulation of Dye-Substrate Interactions
Disperse dyes are designed to be hydrophobic and are primarily used to color nonpolar synthetic fibers like polyester (B1180765). ohsu.edu The interaction between this compound and the fiber is not based on covalent or ionic bonds but on physical entrapment. nih.gov During the dyeing process, high temperatures cause the synthetic fiber structure to swell, allowing the non-ionic, finely dispersed dye molecules to diffuse into the polymer matrix. nih.gov As the fiber cools, the structure closes, physically trapping the dye molecules within. nih.gov
Molecular modeling can elucidate these interactions. For instance, increasing the hydrophobic character of cotton through chemical modification has been shown to make it more dyeable with this compound. sdc.org.uk In one study, cotton was treated with a benzoylating agent, and the subsequent color yield from dyeing with this compound was measured, demonstrating that a higher degree of modification led to better dye uptake. sdc.org.uk Furthermore, recent research on incorporating this compound:1 into a polyurethane (PU) polymer matrix for room-temperature phosphorescence applications suggests the formation of hydrogen bonds between the dye and the polymer host, which plays a role in the material's properties. rsc.org These non-covalent interactions, including van der Waals forces, hydrophobic interactions, and potential hydrogen bonds, are key to the dye's performance and fastness properties on the substrate.
In Silico Computational Mass Spectrometry Tools for Structural Prediction
The identification of unknown or uncatalogued dyes in commercial products and environmental samples presents a significant analytical challenge. nih.gov In silico computational mass spectrometry tools have become indispensable for the structural elucidation of such compounds, including this compound and its variants. nih.govresearchgate.net
Researchers have successfully used a weight-of-evidence approach combining high-resolution mass spectrometry (HRMS) data with various open-source computational tools to identify azobenzene dyes in commercial dyestuffs and even in children's polyester clothing. nih.govresearchgate.net This process involves matching the measured mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS spectra) of an unknown compound against theoretical values generated from chemical structure databases. acs.org Tools like Sirius, MetFrag, and CFM-ID have been used to rank candidate formulas and structures, leading to the confident identification of this compound:1 in complex matrices like house dust. acs.org This integrated approach is crucial for filling knowledge gaps in chemical catalogues and mass spectral libraries for commercial dyes. nih.gov
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₀H₂₁BrN₆O₃ |
| Monoisotopic Mass | 473.32 |
| Measured Ion [M+H]⁺ | 475.1016 |
| Data from analysis using an IonSense DART-SVP ionization source coupled with a high-resolution mass spectrometer. nih.gov |
Structure-Activity Relationship (SAR) Studies for Environmental Behavior and Performance
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its properties and activities, such as dyeing performance, reactivity, and potential toxicity. For disperse dyes, these relationships are complex. Experts have noted that many dyes are "difficult to model" using conventional Quantitative Structure-Activity Relationship (QSAR) models because their properties often fall outside the models' domain of applicability. canada.ca
Despite these challenges, SAR principles provide valuable insights. The performance of this compound is directly linked to its structure. Its non-ionic, hydrophobic nature ensures its suitability for polyester, while the specific arrangement of its azo chromophore and electron-withdrawing/donating groups determines its blue color and lightfastness properties. worlddyevariety.comenochdye.com
From an environmental and safety perspective, the structure dictates the dye's reactivity. The electrophilic character endowed by its functional groups is linked to its potential to act as a skin sensitizer (B1316253) by reacting with nucleophilic residues in proteins. nih.govnih.gov SAR studies have shown that azobenzene dyes can function as immune sensitizers, and their reactivity correlates with structural features. nih.govnih.gov Furthermore, properties like hydrophobicity and molecular weight are linked to environmental behavior; small, lipophilic disperse dyes are considered the most likely to have a potential for bioaccumulation. ohsu.edu While many azo dyes are known to have mutagenic properties, often related to the reductive cleavage of the azo bond, the specific risk depends heavily on the individual structure and its functional groups. nih.gov
Future Research Directions and Emerging Areas
Development of Novel Remediation Technologies for Disperse Blue 183
The effective removal of this compound from textile effluents and contaminated water sources is a primary goal for environmental scientists and engineers. Research is increasingly focused on developing novel, efficient, and sustainable remediation technologies.
Recent studies have highlighted the potential of nanotechnology in dye removal. eaapublishing.org For instance, cetyltrimethylammonium bromide (CTAB) coated magnetite nanoparticles (Fe₃O₄ NPs) have been shown to be a highly effective adsorbent for this compound, achieving removal efficiencies greater than 95% even at high dye concentrations. nanochemres.org The process is rapid, with equilibrium reached in under 10 minutes. nanochemres.org Another promising nanomaterial is Laponite® nanoclay, which has been investigated for its ability to adsorb disperse dyes from wastewater. researchgate.net This approach not only cleans the water but also offers a circular economy benefit by repurposing the dye-loaded nanoclay for polyester (B1180765) dyeing. researchgate.net
Biogenic nanoparticles, synthesized by microorganisms, are also emerging as a cost-effective and environmentally friendly alternative. eaapublishing.org For example, a novel method using a combination of Enterococcus casseliflavus and silver nanoparticles has demonstrated the complete removal of this compound. researchgate.net Similarly, biogenic copper nanoparticles have been explored as photocatalysts for azo dye degradation, a technology that could be adapted for anthraquinone (B42736) dyes like this compound. eaapublishing.org
The use of agricultural waste as a source for adsorbents is another area of active research. Materials like orange peels are being investigated for their potential to remove this compound from aqueous solutions. researchgate.net These low-cost adsorbents offer a sustainable option for wastewater treatment.
Table 1: Comparison of Novel Remediation Technologies for Disperse Dyes
| Technology | Adsorbent/Catalyst | Target Dye(s) | Key Findings | Reference(s) |
| Nanoparticle Adsorption | CTAB-coated Magnetite Nanoparticles (Fe₃O₄ NPs) | This compound, Disperse Red 167 | >95% removal efficiency; rapid equilibrium (<10 min); very high adsorbent capacity. | nanochemres.org |
| Nanoclay Adsorption | Laponite® Nanoclay | Disperse Dyes | Effective adsorption; potential for reuse of dye-nanoclay hybrid in polyester dyeing. | researchgate.net |
| Bioremediation/ Nanotechnology | Enterococcus casseliflavus with Silver Nanoparticles | This compound | Complete dye removal; enhanced performance with immobilized bacteria and nanoparticles. | researchgate.netresearchgate.net |
| Photocatalysis | Biogenic Copper Nanoparticles | Azo Dyes | Effective photocatalytic degradation of dyes in textile effluents. | eaapublishing.org |
| Adsorption | Natural/Activated Orange Peels | This compound | Agricultural waste shows promise as a low-cost, effective adsorbent. | researchgate.net |
Advanced Analytical System Development for Environmental Monitoringresearchgate.net
Accurate and sensitive detection of this compound in various environmental matrices is essential for monitoring its presence and assessing the effectiveness of remediation efforts. The development of advanced analytical systems is a key research priority.
Current methods often involve sophisticated techniques such as high-resolution mass spectrometry (HRMS) for both targeted and suspect screening of disperse dyes in house dust. nih.gov This approach has been successful in identifying and quantifying a range of azobenzene (B91143) disperse dyes, including this compound:1. nih.gov For aqueous samples, methods like Solid Phase Extraction coupled with Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (SPE-LC-ESI-MS/MS) have been optimized for monitoring disperse azo dyes in environmental water. researchgate.net
Future research will likely focus on creating more rapid, portable, and cost-effective analytical systems. This could involve the development of novel sensors and biosensors capable of real-time, on-site monitoring of this compound levels in industrial wastewater. advanceanalytik.com Improving the analytical methods for complex matrices like sediment and sludge is also an important area for development. Furthermore, enhancing the capabilities of analytical techniques to not only detect the parent dye but also its various degradation products is crucial for a comprehensive environmental assessment. advanceanalytik.com
Comprehensive Elucidation of Degradation Pathways and Metabolite Identification
Understanding how this compound breaks down in the environment is fundamental to assessing its long-term impact and toxicity. Research in this area aims to fully map the degradation pathways and identify the resulting metabolites.
Studies on similar anthraquinone dyes, such as Disperse Blue 2BLN, have utilized techniques like Fourier-transform infrared spectroscopy (FTIR) and gas chromatography-mass spectrometry (GC-MS) to identify degradation intermediates. nih.gov In one study, the fungus Aspergillus sp. was shown to break down the dye through the action of enzymes like manganese peroxidase, leading to smaller molecular weight end products. nih.gov Two feasible degradation pathways were proposed based on the cleavage of the anthraquinone chromophore at different positions. nih.gov
For this compound specifically, research has investigated its biodegradation using a combination of Enterococcus casseliflavus and silver nanoparticles. researchgate.netresearchgate.net The degradation and its metabolites were evaluated using UV-Vis spectroscopy, FTIR, and GC/MS, confirming the breakdown of the dye. researchgate.netresearchgate.net The initial step in the bacterial degradation of azo dyes, a class to which this compound belongs, is the enzymatic cleavage of the azo bond, which results in the formation of aromatic amines. frontiersin.org While this compound is an anthraquinone dye, it also contains an azo group, making this pathway relevant. worlddyevariety.com
Future research should focus on a more comprehensive identification of all major and minor metabolites of this compound under various environmental conditions (aerobic, anaerobic, different pH levels). frontiersin.org This includes investigating both biotic and abiotic degradation processes. Toxicological studies on the identified metabolites are also essential to determine if the degradation process leads to detoxification or the formation of more harmful compounds. researchgate.netresearchgate.net
Table 2: Analytical Techniques for Metabolite Identification
| Analytical Technique | Purpose | Reference(s) |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and confirmation of degradation metabolites. | researchgate.netnih.gov |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Analysis of changes in functional groups during dye degradation. | researchgate.netnih.gov |
| UV-Vis Spectroscopy | Monitoring the decolorization process and changes in the dye's molecular structure. | researchgate.net |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Identification of biotransformation products from dye metabolism. | researchgate.net |
Cross-Disciplinary Research Initiatives (e.g., Environmental Engineering, Materials Science)
Addressing the complex challenges posed by this compound requires collaboration across multiple scientific disciplines. Integrating expertise from environmental engineering, materials science, chemistry, microbiology, and toxicology will be key to developing holistic solutions.
Environmental engineering plays a crucial role in designing and optimizing wastewater treatment processes and monitoring systems. advanceanalytik.comacs.org Materials science contributes by developing novel materials, such as advanced adsorbents and catalysts with nanoconfined structures, for efficient dye removal. nanochemres.orgresearchgate.netacs.org The development of Laponite® nanoclay and functionalized magnetite nanoparticles are prime examples of materials science applications in environmental remediation. nanochemres.orgresearchgate.net
Microbiologists are essential for discovering and engineering microorganisms and enzymes capable of biodegrading persistent dyes. frontiersin.org Chemists are needed to synthesize new, greener dyes and to develop the analytical methods required to study their fate and transport in the environment. researchgate.net
Future initiatives should actively promote these cross-disciplinary collaborations. For example, a project could involve materials scientists creating a new nano-adsorbent, environmental engineers integrating it into a pilot-scale water treatment system, and analytical chemists and toxicologists assessing its performance and the environmental safety of the treated effluent. Such integrated approaches are essential for moving from laboratory-scale research to practical, effective, and sustainable solutions for managing pollution from this compound and other similar dyes. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Disperse Blue 183, and how can reaction conditions be methodically optimized?
- Methodological Answer : this compound is synthesized via the Gewald reaction, involving diazotization, coupling, and purification through recrystallization . To optimize reaction conditions, systematically vary parameters such as:
- Molar ratios of 2-aminothiophene derivatives and coupling agents.
- Temperature control during diazotization (0–5°C).
- Solvent selection (e.g., ethanol or DMF) for intermediate solubility.
- Catalyst efficiency (e.g., sodium nitrite for diazotization).
Monitor purity via melting point analysis (163–209°C) and confirm structural integrity using FT-IR (e.g., N=N stretch at 1438–1599 cm⁻¹) and GC-MS .
Q. What spectroscopic techniques are essential for characterizing this compound’s molecular structure?
- Methodological Answer : Use FT-IR to identify functional groups:
- NH stretches (3097–3365 cm⁻¹).
- Cyano groups (2206–2221 cm⁻¹).
- C=O vibrations (1602–1736 cm⁻¹) .
Complement with GC-MS for molecular weight confirmation and UV-Vis spectroscopy to assess λmax in solution. For quantitative analysis, employ HPLC with photodiode array detection to monitor synthetic yields and impurity profiles .
Q. What experimental parameters significantly influence the colorimetric properties of this compound when applied to synthetic fibers?
- Methodological Answer : Key parameters include:
- Dye concentration : 2% depth yields optimal color intensity on polyester and nylon 6,6 .
- Application temperature : 130°C for polyester (high-energy conditions) vs. 100°C for nylon.
- pH control : Acidic conditions (pH 4–5) enhance dye uptake on nylon via protonation of amino groups.
Measure color strength (K/S values) using reflectance spectroscopy and correlate with dye-fiber affinity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported wash fastness properties across different textile substrates?
- Methodological Answer : Contradictions arise from substrate-dye interactions. For example, this compound shows excellent wash fastness on polyester but moderate performance on nylon 6,6 due to differences in hydrophobicity and hydrogen bonding . To analyze discrepancies:
- Compare dye penetration depth via cross-sectional microscopy.
- Quantify dye leaching using spectrophotometry under ISO 105-C06 wash cycles.
- Correlate molecular geometry (e.g., substituent placement) with fiber-dye binding energy using computational models (e.g., DFT) .
Q. What methodological approaches are recommended for investigating the photocatalytic degradation mechanisms of this compound using hybrid nanocatalysts?
- Methodological Answer : Design experiments using Ag/Ca-Alginate beads or TiO₂ nanoparticles to degrade this compound in simulated effluent . Key steps:
- Catalyst synthesis : Optimize microbial reduction of Ag⁺ to Ag⁰ nanoparticles (size: 10–50 nm) .
- Degradation kinetics : Monitor via UV-Vis at λmax (e.g., 580 nm) and fit data to pseudo-first-order models.
- Mechanistic analysis : Use LC-MS to identify degradation byproducts (e.g., aromatic amines) and propose cleavage pathways .
Q. How should researchers design experiments to analyze the correlation between molecular geometry and photostability in this compound derivatives?
- Methodological Answer : Synthesize derivatives with varied substituents (e.g., acetamide vs. cyano groups) and assess photostability under ISO 105-B02 testing .
- Accelerated weathering : Expose dyed fabrics to xenon-arc lamps (420–480 nm) and quantify color loss via CIELAB coordinates.
- Structure-activity relationship : Correlate intramolecular hydrogen bonding (observed in IR spectra) with photostability ratings (e.g., ratings of 4–6 on the Blue Wool Scale) .
Q. What computational modeling strategies can predict the solvatochromic behavior of this compound in non-aqueous systems?
- Methodological Answer : Use density functional theory (DFT) to model:
- Solvent effects on λmax (e.g., dispersion interactions in DMF vs. ethanol).
- Electron transitions via time-dependent DFT (TD-DFT) to simulate UV-Vis spectra.
Validate predictions with experimental solvatochromic shifts and Kamlet-Taft solvent parameters .
Data Analysis and Contradiction Management
Q. How should researchers address conflicting reports on this compound’s lightfastness in peer-reviewed studies?
- Methodological Answer : Discrepancies may stem from testing protocols (e.g., irradiance levels, humidity). Standardize experiments by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
